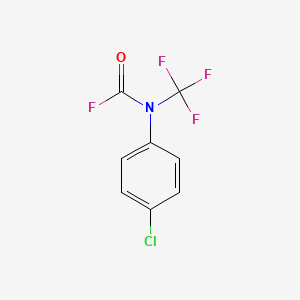

(4-Chlorophenyl)(trifluoromethyl)carbamicfluoride

Description

Overview of Carbamoyl (B1232498) Fluoride (B91410) Chemistry within Organofluorine Systems

Carbamoyl fluorides are a class of organofluorine compounds characterized by a carbonyl group attached to a nitrogen atom and a fluorine atom. thieme-connect.com They are considered valuable building blocks in organic synthesis due to their unique reactivity. researchgate.net The chemistry of carbamoyl fluorides has been an area of growing interest, with research focusing on their synthesis, stability, and application as precursors to a variety of other functional groups. nih.govresearchgate.net Recent advancements have provided more accessible and safer methods for their preparation, avoiding the use of highly toxic reagents like difluorophosgene. organic-chemistry.org These compounds serve as versatile intermediates for creating amides, ureas, carbamates, and other nitrogen-containing structures. yorku.ca

Structural and Electronic Context of N-Aryl-N-Trifluoromethyl Carbamoyl Fluorides within Fluorinated Carbamic Scaffolds

The N-aryl-N-trifluoromethyl carbamoyl fluoride scaffold combines several key structural and electronic features. The aryl group, in this case, a 4-chlorophenyl group, provides a rigid backbone and influences the electronic nature of the nitrogen atom through resonance and inductive effects. The trifluoromethyl group, a strong electron-withdrawing group, significantly reduces the electron density on the nitrogen atom. This electronic pull is further compounded by the electronegative fluorine atom of the carbamoyl fluoride moiety. This unique electronic environment makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a key aspect of the reactivity of these compounds. researchgate.net

Research Scope and Objectives in the Investigation of (4-Chlorophenyl)(trifluoromethyl)carbamicfluoride

While specific research on this compound is not extensively detailed in publicly available literature, the study of this molecule is driven by the broader objectives of understanding the synthesis, reactivity, and potential applications of N-aryl-N-trifluoromethyl carbamoyl fluorides. The primary goals include the development of efficient synthetic routes to this and related compounds, the characterization of their physical and chemical properties, and the exploration of their utility as intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The 4-chlorophenyl substituent serves as a common and synthetically accessible aryl group, making this compound a valuable model for studying the fundamental properties of this class of molecules.

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(trifluoromethyl)carbamoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF4NO/c9-5-1-3-6(4-2-5)14(7(10)15)8(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSRSYQXOLZXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C(=O)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Chlorophenyl Trifluoromethyl Carbamicfluoride Analogues

Electrophilic Character and Functional Group Transformations of the Carbamoyl (B1232498) Fluoride (B91410) Moiety

The carbamoyl fluoride group -N(R)C(=O)F is a key functional group whose reactivity is central to the chemical behavior of these compounds. While generally stable, carbamoyl fluorides are effective electrophiles, a property that is significantly modulated by the substituents on the nitrogen atom. nih.govnih.gov

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including carbamoyl fluorides. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, the leaving group is eliminated to regenerate the carbonyl double bond. libretexts.org

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the adjacent carbamoyl fluoride moiety. Its strong inductive effect (-I) withdraws electron density from the nitrogen atom and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. ic.ac.uk

The destabilization of a carbonyl group by electron-withdrawing substituents is a known phenomenon. ic.ac.uk For instance, the equilibrium for the hydration of ketones is highly sensitive to substituents; hexafluoroacetone is almost completely hydrated in water, whereas propanone is not. This is attributed to the electron-withdrawing CF₃ groups destabilizing the carbonyl compound more than the corresponding hydrate. ic.ac.uk A similar principle applies to (4-Chlorophenyl)(trifluoromethyl)carbamicfluoride, where the CF₃ group enhances the reactivity of the carbonyl carbon toward nucleophiles compared to analogues lacking this substituent. This heightened electrophilicity facilitates functional group transformations at the carbonyl center.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for forming new chemical bonds, and carbamoyl fluorides have emerged as viable electrophiles in such reactions. The unique properties of the C-F bond in these molecules can be harnessed to participate in catalytic cycles with metals like palladium and nickel.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. While the Suzuki-Miyaura coupling of carbamoyl chlorides is known, the use of carbamoyl fluorides is a more recent development. rsc.org Research has demonstrated that 2-pyridyl carbamoyl fluorides can undergo a palladium-catalyzed Suzuki-type cross-coupling with boronic acids to furnish medicinally relevant pyridyl amides. rsc.orgrsc.org

A proposed mechanism for this transformation involves the oxidative addition of a Pd(0) catalyst into the C–F bond of the carbamoyl fluoride. rsc.org Mechanistic studies suggest that a directing group, such as a 2-pyridyl moiety on the nitrogen, plays a crucial role in facilitating the reaction. rsc.orgrsc.org The reaction demonstrates the viability of cleaving the typically robust C(acyl)-F bond in a catalytic cycle to achieve C-C bond formation.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(pyridin-2-yl)benzamide | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-N-(pyridin-2-yl)benzamide | 92 |

| 3 | 4-Chlorophenylboronic acid | 4-Chloro-N-(pyridin-2-yl)benzamide | 78 |

| 4 | 3-Thienylboronic acid | N-(pyridin-2-yl)thiophene-3-carboxamide | 65 |

Table 1: Examples of Palladium-Catalyzed Suzuki-Type Coupling of a 2-Pyridyl Carbamoyl Fluoride Analogue with Various Arylboronic Acids. Data synthesized from findings on Suzuki-type couplings of carbamoyl halides. rsc.orgrsc.org

Nickel catalysis provides a complementary approach to palladium for activating and transforming carboxylic acid derivatives. While research on nickel-catalyzed carbonylative transformations of carbamoyl fluorides specifically with silylated nucleophiles is an emerging area, related transformations of other acyl derivatives highlight the potential of this chemistry. Nickel-catalyzed decarbonylative reactions of acyl chlorides, for example, can be used to form nitriles from trimethylsilyl cyanide. nih.gov Similarly, nickel catalysis enables the decarbonylative silylation, borylation, and amination of arylamides. kaust.edu.sa

More directly relevant is the nickel-catalyzed decarbonylative stannylation of acyl fluorides with silylstannanes, which proceeds via C-F bond cleavage to form a C-Sn bond. mdpi.com This demonstrates that nickel can effectively activate the C(acyl)-F bond for cross-coupling. These precedents suggest that nickel-catalyzed carbonylative or decarbonylative couplings of this compound analogues with silylated nucleophiles are feasible, providing a potential route to synthesize acylsilanes or arylsilanes.

Intramolecular Cyclization Reactions and C-F Bond Activation

The carbamoyl fluoride moiety can participate in intramolecular reactions, leading to the formation of heterocyclic structures. Such transformations often involve the activation of the C-F bond, which, despite its strength, can be cleaved under appropriate catalytic conditions.

A notable example is the BF₃-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl fluorides. researchgate.netresearchgate.netacs.org In this atom-economical reaction, the BF₃ catalyst acts as both a Lewis acid activator and a fluoride source. The proposed mechanism involves the addition of fluoride to the alkyne, followed by a turnover-limiting cyclization onto the carbamoyl group. researchgate.netresearchgate.net This process enables the formal insertion of an alkyne into the strong C-F bond, yielding valuable products like 3-fluoromethylene oxindoles and γ-lactams with high stereoselectivity. researchgate.netacs.org

Furthermore, the trifluoromethyl group itself can undergo C-F bond activation. The C(sp³)–F bond is exceptionally strong, and its selective functionalization is a significant challenge in organic chemistry. rsc.orgrsc.org However, methods for the selective activation of a single C-F bond in a CF₃ group are being developed, often involving transition metals or photoredox catalysis. rsc.orgccspublishing.org.cnnih.gov This chemistry opens up the possibility of transforming the trifluoromethyl group in this compound analogues into -CF₂R moieties, providing a pathway to diversify the molecular structure and access novel fluorinated compounds. rsc.orgnih.gov

| Substrate Type | Catalyst | Product Type | Key Transformation |

| Alkyne-tethered carbamoyl fluoride | BF₃ | 3-Fluoromethylene oxindole | Intramolecular fluorocarbamoylation |

| Alkyne-tethered carbamoyl fluoride | BF₃ | 3-Fluoromethylene γ-lactam | Intramolecular fluorocarbamoylation |

| Trifluoromethyl arene | Pd/Cu catalysts | Difluoromethyl arene | Selective C-F bond reduction |

| Trifluoroacetate | Photoredox catalyst | gem-Difluoro ester | Defluorinative alkylation |

Table 2: Examples of Reactions Involving C-F Bond Activation in Carbamoyl Fluoride Analogues and Trifluoromethylated Compounds. researchgate.netrsc.orgnih.gov

Boron Trifluoride-Catalyzed Intramolecular Fluorocarbamoylation of Alkynes

A notable advancement in the application of carbamoyl fluorides, including analogues of this compound, is the boron trifluoride (BF₃)-catalyzed intramolecular fluorocarbamoylation of alkynes. organic-chemistry.orgyorku.cayorku.caacs.orgresearchgate.netnih.gov This atom-economical reaction provides a direct route to valuable fluorinated heterocycles such as 3-(fluoromethylene)oxindoles and γ-lactams with high stereoselectivity. organic-chemistry.orgyorku.caacs.org

The reaction typically involves an alkyne-tethered carbamoyl fluoride which, in the presence of a BF₃ catalyst, undergoes cyclization to form the desired heterocyclic product. yorku.cayorku.ca The BF₃·OEt₂ complex is often employed as it serves a dual role, acting as both a Lewis acid activator and a fluoride source. organic-chemistry.orgacs.org This innovative approach enables the formal insertion of an alkyne into a strong carbon-fluorine bond. organic-chemistry.orgyorku.cayorku.caacs.orgresearchgate.net The versatility of this method has been demonstrated by its successful application in the synthesis of fluorinated derivatives of known protein kinase inhibitors, highlighting its potential in medicinal chemistry. yorku.cayorku.caacs.org

The reaction conditions are generally mild, and the process is scalable, making it a practical tool for synthetic chemists. organic-chemistry.org The stereoselectivity of the reaction is a key feature, with optimized conditions leading to excellent E/Z ratios for the fluorinated products. organic-chemistry.org For instance, in the formation of fluoromethylene oxindoles, a thermodynamically driven Z-E isomerization, facilitated by a transition state with aromatic character, leads to the preferential formation of the E-isomer. yorku.canih.gov In contrast, the formation of γ-lactams exclusively yields the Z-isomer due to a higher isomerization barrier, as the aromatic stabilization is not a factor. yorku.canih.gov

Mechanistic Elucidation of Fluorocarbamoylation Processes (e.g., Halide Recycling, Turnover-Limiting Cyclization, Fluoride Transfer)

Detailed experimental and computational studies have been conducted to elucidate the mechanism of the BF₃-catalyzed intramolecular fluorocarbamoylation of alkynes. yorku.cayorku.caacs.orgnih.gov These investigations support a stepwise mechanism involving several key features: halide recycling, a turnover-limiting cyclization step, and an internal fluoride transfer. yorku.cayorku.caacs.orgnih.gov

Halide Recycling: A crucial aspect of this catalytic cycle is the concept of halide recycling. organic-chemistry.orgyorku.cayorku.caacs.orgresearchgate.net The BF₃ catalyst not only activates the carbamoyl fluoride but also participates as a fluoride shuttle. yorku.ca It is proposed that BF₃ acts as both a fluoride source and a Lewis acid activator, facilitating the cleavage and formation of C-F bonds in a single transformation. yorku.caacs.org This mechanism avoids the need for external fluoride sources and enhances the atom economy of the reaction. organic-chemistry.orgyorku.ca Evidence for this halide recycling comes from experiments using other boron halides like BCl₃ and BBr₃, where incorporation of the respective halide into the product is observed. yorku.ca

Fluoride Transfer: Following the cyclization, an internal fluoride transfer occurs from a BF₃-coordinated carbamoyl adduct to the newly formed vinyl cation intermediate. yorku.cayorku.caacs.orgnih.gov This transfer is a facile process that regenerates the catalyst and yields the final fluorinated heterocyclic product. yorku.canih.gov Density functional theory (DFT) calculations have supported this stepwise mechanism, showing it to be energetically favorable over a concerted pathway. organic-chemistry.orgyorku.ca

Other Reactive Pathways and Derivatizations

Beyond the fluorocarbamoylation of alkynes, this compound and its analogues are valuable precursors for a range of other chemical transformations, leading to the synthesis of diverse N-trifluoromethylated compounds and providing insights into the fundamental reactivity of the C-F bond.

Formation of N-Trifluoromethylated Amides, Ureas, and Related Carbonyl Derivatives

Carbamoyl fluorides serve as versatile building blocks for the synthesis of N-trifluoromethylated amides, ureas, and other related carbonyl derivatives. nih.govnih.gov These compounds are of significant interest in medicinal and materials science due to the unique properties conferred by the N-CF₃ group. nih.govnih.gov

One common strategy involves the cross-coupling of N-CF₃ carbamoyl fluorides with Grignard reagents to produce N-CF₃ tertiary amides. nih.govresearchgate.net This method has been shown to be effective for a variety of substrates. nih.govresearchgate.net Similarly, N-CF₃ alkynamides and formamides can also be accessed from these carbamoyl fluoride precursors. nih.gov

Furthermore, a general and straightforward method has been developed for the synthesis of N-trifluoromethyl analogues of amides, carbamates, thiocarbamates, and ureas from bench-stable carbamoyl fluoride building blocks. nih.gov This approach tolerates a wide range of functional groups and stereochemistry, enabling the synthesis of complex molecules, including analogues of drugs, antibiotics, and hormones. nih.gov The synthesis of N-trifluoromethyl amides can also be achieved from carboxylic acid derivatives and isothiocyanates in the presence of silver fluoride, which proceeds through a carbamoyl fluoride intermediate. nih.govescholarship.org

Understanding C-F Bond Cleavage Under Mild Conditions

The selective cleavage of a single C-F bond in a trifluoromethyl group under mild conditions is a significant challenge in organic synthesis. researchgate.netresearchgate.net However, recent advances in photoredox catalysis have provided new avenues for achieving this transformation. researchgate.netnih.gov While not always directly involving carbamoyl fluorides, the principles learned from the C-F bond activation of trifluoromethyl arenes and carbonyl compounds are relevant to understanding the potential reactivity of the trifluoromethyl group in this compound. researchgate.netresearchgate.net

These photocatalytic methods often proceed through the formation of a difluoromethyl radical intermediate. researchgate.net The reactions are typically carried out under mild conditions using visible light, offering an environmentally benign approach to C-F bond functionalization. nih.gov The ability to selectively cleave one C-F bond allows for the synthesis of valuable difluoroalkyl-substituted molecules from readily available trifluoromethyl sources. researchgate.net

Instability Considerations and Defluorination Pathways in Fluorinated Carbamates

The stability of fluorinated compounds, including carbamates, is a critical consideration in their synthesis and application. Defluorination, the cleavage of C-F bonds, can occur through various pathways, particularly under certain biological or chemical conditions. nih.govnih.gov

Enzymatic defluorination has been observed for some short-chain fluorinated carboxylic acids by microbial communities. nih.gov This process can involve hydration reactions followed by the spontaneous cleavage of C-F bonds. nih.gov While the direct enzymatic degradation of this compound has not been reported, these studies provide a basis for understanding potential biotic degradation pathways of fluorinated organic molecules.

Abiotic defluorination can also occur. For instance, the degradation of chlorinated polyfluoroalkyl substances has been shown to be triggered by dechlorination, which then induces defluorination through a β-elimination pathway involving a carbanion intermediate. figshare.com The presence of other functional groups within a molecule can significantly influence the stability of the C-F bonds and the potential for defluorination. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Techniques in Fluorinated Carbamic Systems

The comprehensive characterization of fluorinated carbamic systems, such as this compound, is crucial for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. A suite of advanced spectroscopic and analytical techniques is employed for this purpose, each providing unique insights into the molecule's composition and architecture.

Advanced Spectroscopic and Analytical Characterization Techniques in Fluorinated Carbamic Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (4-Chlorophenyl)(trifluoromethyl)carbamicfluoride, offering detailed information about the chemical environment of magnetically active nuclei, primarily ¹⁹F, ¹H, and ¹³C.

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of this compound, two distinct fluorine environments are present: the fluorine atom of the carbamic fluoride (B91410) group and the three fluorine atoms of the trifluoromethyl group.

The ¹⁹F NMR spectrum is expected to show two main signals. The fluorine atom directly attached to the carbonyl group (C=O) of the carbamic fluoride moiety would appear as a singlet, or if coupled to other nuclei, as a multiplet. Its chemical shift is influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom. The trifluoromethyl (CF₃) group would give rise to a sharp singlet, integrating to three fluorine atoms. The chemical shift of the CF₃ group is characteristic of its attachment to a nitrogen atom.

Purity assessment is a key application of ¹⁹F NMR. The presence of any fluorinated impurities would be readily detectable as additional peaks in the spectrum. The high resolution and wide chemical shift range of ¹⁹F NMR allow for the quantification of these impurities with a high degree of accuracy.

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

| Carbamoyl (B1232498) Fluoride (-N-COF ) | +20 to -50 | Singlet |

| Trifluoromethyl (-N-CF₃ ) | -60 to -80 | Singlet |

Note: Chemical shifts are referenced to CFCl₃.

¹H and ¹³C NMR spectroscopy provide complementary information to complete the structural puzzle of this compound.

The ¹H NMR spectrum will be dominated by signals from the aromatic protons of the 4-chlorophenyl group. Due to the para-substitution pattern, the aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets. The integration of these signals would correspond to four protons.

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the carbamic fluoride group will appear at a characteristic downfield chemical shift. The carbons of the 4-chlorophenyl ring will show four distinct signals due to symmetry. The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.2 - 7.6 | Doublet | Aromatic CH |

| ¹H | 7.0 - 7.4 | Doublet | Aromatic CH |

| ¹³C | 150 - 165 | Doublet (due to ²JCF) | C=O |

| ¹³C | 115 - 140 | Multiple signals | Aromatic C |

| ¹³C | 115 - 130 | Quartet (due to ¹JCF) | CF₃ |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for identifying and profiling any impurities. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion peak will be characteristic of the presence of a chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns observed in the tandem MS (MS/MS) spectrum can provide further structural information. Common fragmentation pathways may include the loss of the fluorine atom, the trifluoromethyl group, or cleavage of the N-C bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to show strong absorption bands characteristic of the following vibrations:

C=O Stretch: A strong, sharp absorption band in the region of 1750-1850 cm⁻¹ is characteristic of the carbonyl group in the carbamoyl fluoride moiety. The high frequency is due to the electron-withdrawing effect of the fluorine atom.

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group will be prominent in the region of 1100-1300 cm⁻¹.

C-N Stretch: A medium to strong absorption band for the C-N bond is expected around 1200-1350 cm⁻¹.

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch).

C-Cl Stretch: A band in the fingerprint region, typically around 700-850 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O (Carbamoyl fluoride) | 1750 - 1850 | Strong |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong |

| C-N | 1200 - 1350 | Medium-Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| C-Cl | 700 - 850 | Medium-Strong |

Other Advanced Analytical Methods for Mechanistic and Structural Insights

Beyond the primary spectroscopic techniques, other advanced analytical methods can provide deeper insights into the structural and electronic properties of fluorinated carbamic systems.

X-ray Diffractometry: For crystalline samples of this compound, single-crystal X-ray diffractometry can provide an unambiguous determination of the three-dimensional molecular structure. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering definitive proof of the compound's connectivity and conformation in the solid state. Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding or π-stacking.

Electron Paramagnetic Resonance (EPR) Spectroscopy: While this compound itself is not a radical and therefore EPR silent, EPR spectroscopy can be a powerful tool for studying potential radical intermediates or products that may form during its synthesis or degradation. rsc.orgrsc.orgresearchgate.net For instance, if the compound were to undergo a reaction that generates a radical species, EPR could be used to detect and characterize this transient species, providing valuable mechanistic information. The technique is highly sensitive to unpaired electrons and can provide details about the electronic structure and environment of the radical center.

Computational Chemistry Approaches to N Aryl N Trifluoromethyl Carbamic Fluorides

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. journaljpri.comnih.gov It is particularly well-suited for analyzing organofluorine compounds like (4-Chlorophenyl)(trifluoromethyl)carbamicfluoride.

Key electronic properties that can be elucidated include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, negative potential would be expected around the fluorine and oxygen atoms, while positive potential might be found near the hydrogen atoms of the phenyl ring.

Partial Charge Distribution: Calculations can assign partial atomic charges, quantifying the electron-withdrawing effects of the trifluoromethyl and chloro groups. This data helps in understanding intramolecular polar interactions and predicting sites for intermolecular bonding. researchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound via DFT

This table presents hypothetical data based on typical results from DFT calculations for similar molecules.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-N Bond Length (Aryl-N) | ~1.42 Å | Indicates the strength and nature of the nitrogen-ring connection. |

| C=O Bond Length | ~1.19 Å | Characteristic of a carbonyl double bond in a carbamic fluoride (B91410). |

| C-F Bond Length (CF3) | ~1.34 Å | Typical length for a C(sp³)-F bond. |

| HOMO Energy | ~ -7.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.3 eV | Indicates high kinetic stability. |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for a detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, transition states. For reactions involving N-Aryl-N-Trifluoromethyl Carbamic Fluorides, computational studies can calculate the activation energy (the energy barrier that must be overcome) for a proposed pathway. nih.gov

By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can gain a deep understanding of the bond-forming and bond-breaking processes. nih.gov For instance, in a potential nucleophilic substitution reaction at the carbonyl carbon of this compound, DFT could be used to model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the departure of the fluoride leaving group, calculating the energy of each step. These mechanistic insights are vital for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Local reactivity descriptors, like Fukui functions or local electrophilicity/nucleophilicity indices, can predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net For an N-aryl compound like this compound, these calculations could predict the most likely sites for electrophilic aromatic substitution on the chlorophenyl ring or nucleophilic attack at the carbonyl carbon. This predictive power allows for the rationalization of experimentally observed product distributions and guides the design of new reactions with desired selectivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments (e.g., in solution). nih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: MD can explore the rotational barriers around key single bonds, such as the N-aryl bond and the N-C(O) bond. This analysis reveals the preferred conformations of the molecule in solution and the timescale of conformational changes.

Study Intermolecular Interactions: In a simulated condensed phase, MD can model how molecules of this compound interact with each other and with solvent molecules. This can reveal the presence of specific interactions like π-π stacking of the chlorophenyl rings or dipole-dipole interactions involving the polar C=O and CF3 groups. mdpi.com Understanding these interactions is crucial for predicting physical properties like solubility and crystal packing. The ability of the trifluoromethyl group to participate in non-covalent interactions, including halogen bonds and C-H···F contacts, can be a significant factor in its supramolecular chemistry. researchgate.net

Theoretical Studies on the Impact of Fluorine and Trifluoromethyl Groups on Molecular Stability and Reactivity

The presence of fluorine and trifluoromethyl (CF3) groups dramatically influences a molecule's properties. nih.gov Theoretical studies are essential for quantifying and understanding these effects at an electronic level.

The trifluoromethyl group is known for its:

Strong Electron-Withdrawing Nature: The high electronegativity of fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. mdpi.com Computational chemistry can quantify this effect by calculating the impact on the electron density of the rest of the molecule, particularly the aromatic ring and the carbamic fluoride moiety. This electronic perturbation affects the molecule's reactivity, acidity/basicity of nearby functional groups, and bond strengths.

Increased Lipophilicity: The CF3 group generally increases a molecule's lipophilicity (fat-solubility), a key parameter in pharmaceutical and agrochemical design. mdpi.com While this is an empirical property, theoretical models can help rationalize it by analyzing the molecule's surface properties and interaction energies with polar and non-polar solvents.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making the CF3 group highly resistant to metabolic degradation. mdpi.com Quantum chemical calculations can determine bond dissociation energies, providing a theoretical basis for this enhanced stability.

Table 2: Computationally-Derived Property Comparison: Methyl vs. Trifluoromethyl Group

This table presents representative data illustrating the differing effects of -CH₃ and -CF₃ groups as calculated by theoretical methods.

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Computational Rationale |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Based on calculated partial charges and effect on molecular orbital energies. |

| C-X Bond Dissociation Energy (X=H or F) | ~414 kJ/mol (C-H) | ~485 kJ/mol (C-F) | Calculated using quantum chemical methods, reflecting bond strength. mdpi.com |

| Steric Size (van der Waals radius) | ~2.0 Å | ~2.2 Å | Determined from optimized molecular geometries; similar to an isopropyl group. nih.gov |

| Dipole Moment Contribution | Small | Large | Calculated from the molecular charge distribution. |

Theoretical studies provide a fundamental understanding of how these properties arise from the electronic structure of the fluorine atoms and their arrangement in the CF3 group. This knowledge is crucial for the rational design of new molecules with tailored stability, reactivity, and biological activity.

Future Research Directions in the Field of N Aryl N Trifluoromethyl Carbamoyl Fluorides

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of carbamoyl (B1232498) fluorides has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) derivatives or challenging reaction conditions. nih.gov The development of safer, more efficient, and sustainable synthetic routes is a primary focus for future research.

A significant advancement has been the move towards methods that avoid highly toxic and gaseous reagents. One such approach involves the in-situ generation of difluorophosgene (COF2) surrogates. organic-chemistry.org For instance, a protocol using a combination of a difluorocarbene (DFC) source, like (triphenylphosphonio)-difluoroacetate (PDFA), and an oxidant, such as 4-methylpyridine (B42270) N-oxide, provides a safer alternative for synthesizing carbamoyl fluorides from secondary amines. organic-chemistry.org Another strategy utilizes silver trifluoromethoxide (AgOCF3) as a reservoir for difluorophosgene, enabling the synthesis of N-CF3 carbamoyl fluorides from isothiocyanides. researchgate.net

Electrochemical methods represent a particularly promising frontier for sustainable synthesis. The anodic oxidation of readily available and stable oxamic acids in the presence of a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) offers a practical and scalable route to carbamoyl fluorides under mild conditions. nih.gov This approach is amenable to flow chemistry, which can enhance safety and scalability for industrial applications. nih.gov

Future efforts will likely concentrate on broadening the substrate scope of these newer methods and minimizing the use of expensive reagents like silver salts. nih.govresearchgate.net The development of catalytic methods for carbamoyl fluoride synthesis remains a largely unmet challenge and a significant goal for the field.

Table 1: Comparison of Synthetic Pathways for Carbamoyl Fluorides

| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Traditional | Phosgene Derivatives, Nucleophilic Fluoride Source | Often harsh | Established method | Use of highly toxic, reactive, and often gaseous reagents | nih.gov |

| COF2 Surrogate | Difluorocarbene Source (e.g., PDFA), Oxidant (e.g., Pyridine N-oxide), Secondary Amine | 60°C | Avoids toxic COF2 gas; bench-stable reagents | Requires stoichiometric reagents | organic-chemistry.org |

| Silver-Mediated | Isothiocyanates, AgOCF3 or AgF | Room Temperature | Mild conditions; good functional group tolerance | Relies on stoichiometric silver reagents | researchgate.netresearchgate.net |

| Electrochemical | Oxamic Acids, Et3N·3HF | Room Temperature | Mild, safe, scalable (flow chemistry possible), avoids toxic reagents | Substrate scope can be limited by electronic effects | nih.gov |

| CDI Activation | Secondary Amine, 1,1'-Carbonyldiimidazole (B1668759) (CDI), Methyl Iodide, KF | Room Temperature | Mild, three-step, one-pot potential; avoids corrosive reagents | Limited to basic, sterically unhindered amines | acs.orgnih.gov |

In-Depth Mechanistic Studies and Advanced Computational Modeling

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Current research has provided plausible mechanistic pathways for recently developed syntheses. For example, the electrochemical synthesis from oxamic acids is thought to proceed through an irreversible anodic oxidation to form a carboxyl radical, which then loses carbon dioxide and undergoes a second electron transfer before being trapped by a fluoride ion. nih.gov Similarly, the synthesis of N-CF3 carbamoyl fluorides from isothiocyanates is proposed to involve key fluoro-imine intermediates. researchgate.net

However, many mechanistic details remain to be fully elucidated. Future research should employ a combination of experimental techniques (such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring) and advanced computational modeling. Density Functional Theory (DFT) calculations, for instance, can be a powerful tool to:

Map detailed potential energy surfaces for competing reaction pathways.

Elucidate the structures of key transition states and intermediates.

Understand the role of catalysts, additives, and solvents in the reaction mechanism.

Predict the reactivity of different substrates and guide the development of more efficient and selective reactions.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the formation and reactivity of N-aryl-N-trifluoromethyl carbamoyl fluorides, paving the way for more sophisticated and efficient synthetic strategies.

Expansion of Reactivity Profiles in Catalytic and Stereoselective Transformations

N-Aryl-N-trifluoromethyl carbamoyl fluorides are recognized as stable and versatile building blocks. researchgate.netnih.gov At room temperature, they readily react with a variety of nucleophiles, including Grignard reagents, amines, and alcohols, to produce N-trifluoromethyl-substituted amides, ureas, and carbamates, respectively. researchgate.net While these transformations are valuable, the next major challenge is to expand their reactivity into the realm of catalytic and stereoselective transformations.

The unique reactivity of the carbamoyl fluoride group could be harnessed in novel transition-metal-catalyzed cross-coupling reactions. researchgate.net Research in the broader field of acyl fluorides has demonstrated their utility in catalytic cycles, suggesting that N-aryl-N-trifluoromethyl carbamoyl fluorides could serve as effective electrophilic partners in reactions that form carbon-carbon or carbon-heteroatom bonds under catalytic conditions. researchgate.net For example, developing nickel-catalyzed couplings with organometallic reagents or palladium-catalyzed reactions could significantly broaden their synthetic utility. nih.govresearchgate.net

Furthermore, the development of stereoselective reactions is a paramount goal in modern organic synthesis. Future research should aim to develop enantioselective transformations using chiral catalysts that can control the stereochemistry of reactions involving these carbamoyl fluorides. This would enable the synthesis of chiral, non-racemic molecules containing the N-aryl-N-CF3 motif, which is of high interest for the development of new pharmaceuticals and agrochemicals.

Table 2: Current and Future Reactivity of N-Aryl-N-Trifluoromethyl Carbamoyl Fluorides

| Transformation Type | Nucleophile/Reagent | Product Class | Status | Future Directions | Citations |

|---|---|---|---|---|---|

| Nucleophilic Acyl Substitution | Grignard Reagents (R-MgX) | N-CF3 Amides | Established | Broader substrate scope | researchgate.net |

| Nucleophilic Acyl Substitution | Amines (R2NH), Alcohols (ROH) | N-CF3 Ureas, Carbamates | Established | Milder conditions, functional group tolerance | researchgate.netresearchgate.net |

| Reduction | Reducing Agents (e.g., Hydrides) | N-CF3 Formamides | Established | Improved selectivity and yields | researchgate.net |

| Cross-Coupling | Alkynyl Silanes (Ni-catalyzed) | N-CF3 Alkynamides | Established | --- | researchgate.net |

| Catalytic Cross-Coupling | Organoboron, Organozinc, etc. | Functionalized N-Aryl-N-CF3 Amides | Exploratory | Development of robust Pd, Ni, or Cu catalyst systems | researchgate.net |

| Stereoselective Reactions | Prochiral nucleophiles, Chiral catalysts | Chiral N-Aryl-N-CF3 containing molecules | Nascent | Design of enantioselective catalytic processes | --- |

Development of Innovative Synthetic Applications for Complex Molecular Architectures

The ultimate goal of developing new synthetic methods and understanding reactivity is to apply these tools to construct complex and valuable molecules. The N-trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com Therefore, N-aryl-N-trifluoromethyl carbamoyl fluorides are ideal reagents for introducing this functionality into complex molecular scaffolds.

A key area for future development is the application of these building blocks in late-stage functionalization. This strategy involves introducing key functional groups, such as the N-aryl-N-CF3 moiety, at a late step in a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, facilitating the optimization of biological activity. researchgate.net The stability and selective reactivity of N-aryl-N-trifluoromethyl carbamoyl fluorides make them well-suited for this purpose.

Researchers have already demonstrated that N-CF3 carbamoyl fluorides can be used to access valuable heterocyclic structures, such as N-CF3 decorated oxindoles and quinolones, which were previously inaccessible. researchgate.net Future work will undoubtedly expand on this, using these building blocks to synthesize novel analogues of known drugs, natural products, and other biologically active compounds. The exploration of their utility in creating complex, three-dimensional structures for probing biological systems represents a rich and promising direction for the field.

Q & A

Basic: What are the recommended synthetic routes for (4-Chlorophenyl)(trifluoromethyl)carbamicfluoride, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling a 4-chlorophenyl precursor with a trifluoromethyl carbamoyl fluoride intermediate. Key steps include:

- Nucleophilic substitution : Reacting 4-chlorophenylamine with trifluoromethyl carbonyl chloride under anhydrous conditions (e.g., in THF or DCM with a base like triethylamine).

- Fluorination : Introducing the fluoride group via KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents.

Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for amine:carbonyl chloride), temperature (0–5°C to minimize side reactions), and inert atmosphere (N₂/Ar). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) and fluoride (-F) groups (δ -60 to -70 ppm for CF₃; δ -120 ppm for F).

- IR Spectroscopy : Confirms carbamate C=O stretching (~1680–1720 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₈H₅ClF₄NO: 258.9964).

- X-ray Crystallography : Resolves stereochemistry and bond angles, though crystal growth may require slow evaporation in ethyl acetate/hexane .

Advanced: How does the reactivity of the carbamic fluoride group in this compound compare to other carbamate derivatives under hydrolytic conditions?

Methodological Answer:

The trifluoromethyl group enhances electrophilicity, accelerating hydrolysis compared to non-fluorinated analogs. Experimental protocols:

- Kinetic Studies : Monitor hydrolysis in buffered solutions (pH 7.4, 37°C) via HPLC or ¹⁹F NMR.

- Mechanistic Insight : The fluoride leaving group (vs. -OCH₃ in methyl carbamates) increases susceptibility to nucleophilic attack by water or biological thiols (e.g., glutathione).

- Comparative Data : Half-life (t₁/₂) in aqueous media: ~2 hours (this compound) vs. ~8 hours for methyl carbamate derivatives .

Advanced: What computational methods predict the pharmacological activity of this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase or cytochrome P450). The trifluoromethyl group shows strong hydrophobic binding (-8.5 kcal/mol affinity).

- QSAR Models : Correlate electronic parameters (Hammett σ constants for -CF₃ and -Cl) with bioactivity. The compound’s logP (~2.5) suggests moderate blood-brain barrier penetration.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~5 eV) to predict reactivity in biological systems .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies in LD₅₀ values (e.g., rodent studies ranging from 150–300 mg/kg) may arise from:

- Purity Variability : Validate compound purity via HPLC (>98%) before testing.

- Metabolic Differences : Conduct interspecies comparisons (e.g., murine vs. human liver microsomes) to assess detoxification pathways.

- Dose-Response Refinement : Use OECD Test Guideline 423 with staggered dosing (10, 50, 100 mg/kg) and histopathological analysis.

Consistent protocols (e.g., OECD 471 for genotoxicity) and meta-analysis of existing data reduce ambiguity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, FFP3 respirators, and chemical-resistant aprons.

- Ventilation : Use fume hoods with >100 ft/min face velocity.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Collect in sealed containers labeled “halogenated waste” for incineration at 1200°C .

Advanced: What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Desiccants : Use molecular sieves (3Å) in sealed containers to limit hydrolysis.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation <5% under these conditions confirms robustness .

Advanced: How do structural modifications (e.g., substituting -Cl with -Br) affect bioactivity?

Methodological Answer:

-

Synthetic Variants : Replace 4-chlorophenyl with 4-bromophenyl via Ullmann coupling.

-

Bioassay Data : Test against fungal pathogens (e.g., Candida albicans MIC):

Substituent MIC (µg/mL) -Cl 12.5 -Br 8.2 -CF₃ 6.7

Bromine enhances lipophilicity (clogP +0.3), improving membrane permeability .

Basic: What environmental fate studies are relevant for this compound?

Methodological Answer:

- Hydrolysis : Assess in natural waters (pH 5–9) to quantify degradation products (e.g., 4-chlorophenol).

- Photolysis : Expose to UV light (λ=254 nm) and track via LC-MS; t₁/₂ in sunlight: ~4 hours.

- Soil Mobility : Use OECD 106 batch tests; Koc = 350 L/kg indicates moderate adsorption .

Advanced: What in vitro models best predict in vivo metabolic pathways?

Methodological Answer:

- Hepatocyte Assays : Primary human hepatocytes (donor lot HH1023) incubated with 10 µM compound for 24 hours.

- Metabolite Profiling : UPLC-QTOF identifies major metabolites (e.g., glucuronide conjugates).

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 using fluorometric kits (IC₅₀ >50 µM suggests low drug interaction risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.